molecular formula C13H14N2O4 B11477767 N-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11477767
M. Wt: 262.26 g/mol
InChI Key: UJHOKNCMUGDJCY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzodioxole moiety fused with a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, where a benzodioxole derivative is coupled with a pyrrolidine derivative under specific conditions . The reaction conditions often involve the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by modulating various biochemical pathways. Specifically, it affects microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent cell apoptosis. The molecular targets include tubulin proteins, which are crucial for cell division and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features that allow it to interact with multiple biochemical targets. Its ability to modulate microtubule dynamics sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C13H14N2O4/c1-15-6-8(4-12(15)16)13(17)14-9-2-3-10-11(5-9)19-7-18-10/h2-3,5,8H,4,6-7H2,1H3,(H,14,17)

InChI Key

UJHOKNCMUGDJCY-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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